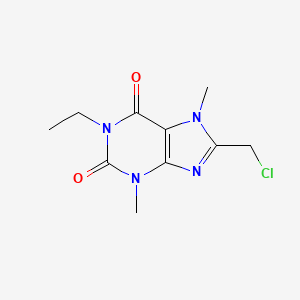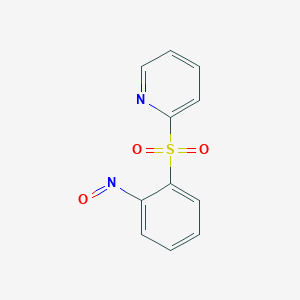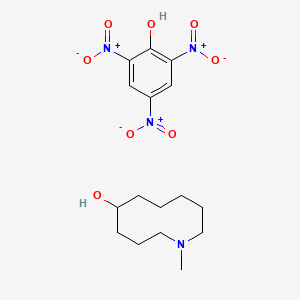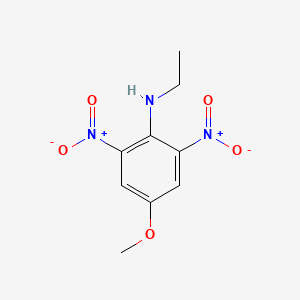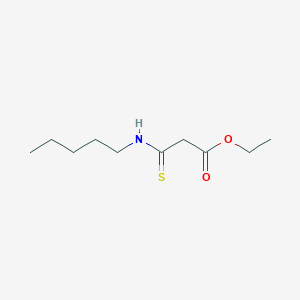
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a pentylamino group and a sulfanylidene group attached to a propanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically slow and reversible, requiring careful control of reaction conditions to maximize yield.
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids. These reagents react more readily with alcohols, leading to higher yields and more efficient production processes .
化学反応の分析
Types of Reactions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of ethyl 3-(pentylamino)-3-sulfanylidenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share a common ester functional group, they differ in their specific structures and properties. For example, ethyl acetate is known for its use as a solvent, while methyl butyrate is known for its fruity odor . The unique structure of this compound, with its pentylamino and sulfanylidene groups, sets it apart from these simpler esters and contributes to its distinct chemical behavior and applications.
特性
CAS番号 |
61122-97-2 |
|---|---|
分子式 |
C10H19NO2S |
分子量 |
217.33 g/mol |
IUPAC名 |
ethyl 3-(pentylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C10H19NO2S/c1-3-5-6-7-11-9(14)8-10(12)13-4-2/h3-8H2,1-2H3,(H,11,14) |
InChIキー |
NMKLRXPYVDDJCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=S)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


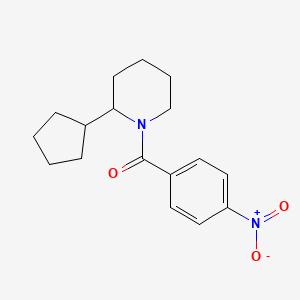
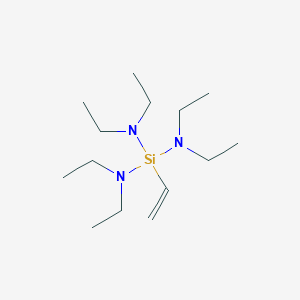
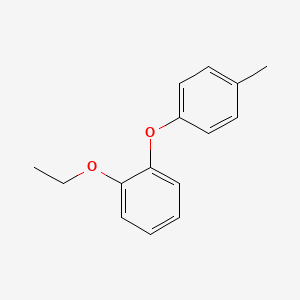
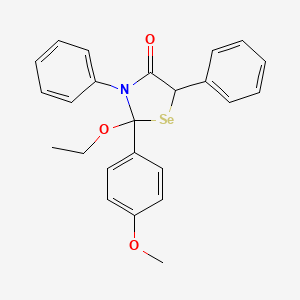
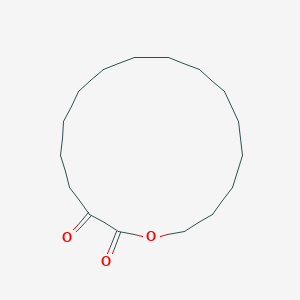

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

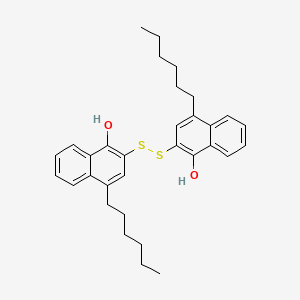
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
